

# Toxicological Profile of Isoxathion and its Metabolites: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isoxathion*  
Cat. No.: B1672642

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Isoxathion** (O,O-diethyl O-(5-phenyl-3-isoxazolyl) phosphorothioate) is an organophosphate insecticide that exerts its toxicity primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.<sup>[1][2]</sup> Like other organothiophosphates, its toxicity is largely mediated by its active oxon metabolite.<sup>[3][4]</sup> This document provides a comprehensive overview of the toxicological profile of **Isoxathion** and its metabolites, summarizing key toxicity data, outlining metabolic pathways, and detailing experimental methodologies based on available literature. The information is intended to serve as a technical resource for researchers and professionals involved in toxicology and drug development.

## Chemical and Physical Properties

**Isoxathion** is a yellowish liquid with low water solubility and is unstable in alkaline conditions.  
[3]

| Property          | Value                                 | Reference |
|-------------------|---------------------------------------|-----------|
| CAS Number        | 18854-01-8                            | [3]       |
| Molecular Formula | C13H16NO4PS                           | [1]       |
| Molecular Weight  | 313.31 g/mol                          | [1]       |
| Appearance        | Yellowish liquid                      | [3]       |
| Water Solubility  | 1.9 mg/L (at 25 °C)                   | [3]       |
| Boiling Point     | 160 °C (at 0.15 mm Hg)                | [3]       |
| Vapor Pressure    | <1.3 x 10 <sup>-4</sup> Pa (at 25 °C) | [3]       |

## Toxicokinetics and Metabolism

### Absorption, Distribution, and Excretion

Following oral administration in male Wistar rats, **Isoxathion** is rapidly absorbed and distributed.[1] Peak radioactivity in tissues such as the liver, kidney, and blood occurs approximately 30 minutes after dosing.[1] Excretion is also rapid, with about 85% of the administered radioactivity eliminated in the urine and 14% in the feces within 96 hours.[1]

## Metabolic Pathway

The metabolism of **Isoxathion** proceeds through two main phases. The primary pathway involves bioactivation through oxidative desulfuration to its more potent oxygen analog (oxon), which is a powerful inhibitor of acetylcholinesterase. This is followed by hydrolysis of the P-O- isoxazole bond to yield 3-hydroxy-5-phenylisoxazole. This primary metabolite is then conjugated with glucuronic acid or sulfate before excretion. A secondary, minor pathway involves the cleavage of the isoxazole ring, leading to the formation of benzoic acid.[3]

In rats, at least eleven metabolites have been detected, with the following four being structurally identified[1]:

- 3-hydroxy-5-phenylisoxazole
- 3-( $\beta$ -D-glucopyranuronosyloxy)-5-phenylisoxazole (glucuronide conjugate)

- 5-phenyl-3-isoxazolyl-sulfate (sulfate conjugate)
- Hippuric acid

## Mandatory Visualization: Metabolic Pathway of Isoxathion



[Click to download full resolution via product page](#)

*Metabolic activation and detoxification pathway of **Ixoathion**.*

# Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Isoxathion** and its active oxon metabolite is the inhibition of acetylcholinesterase (AChE).<sup>[1][2]</sup> AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. By irreversibly binding to the serine residue in the active site of AChE, the **Isoxathion** oxon prevents the breakdown of acetylcholine. The resulting accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, causing a state of cholinergic crisis characterized by a range of symptoms affecting the nervous system.<sup>[1][4]</sup>

## Mandatory Visualization: AChE Inhibition Workflow



[Click to download full resolution via product page](#)

*Mechanism of acetylcholinesterase (AChE) inhibition by **Isoxathion**'s active metabolite.*

## Toxicological Data Summary

The toxicological effects of **Isoxathion** have been evaluated in a range of studies, from acute to chronic exposure. The primary endpoint observed is the inhibition of cholinesterase activity.<sup>[5]</sup>

**Table 1: Acute Toxicity of Isoxathion**

| Species        | Route | Value           | Reference |
|----------------|-------|-----------------|-----------|
| Rat (male)     | Oral  | LD50: 242 mg/kg | [1]       |
| Rat            | Oral  | LD50: 112 mg/kg | [3]       |
| Mouse (male)   | Oral  | LD50: 112 mg/kg | [1]       |
| Mouse (female) | Oral  | LD50: 137 mg/kg | [1]       |

**Table 2: Chronic Toxicity and Regulatory Values for Isoxathion**

| Study Type       | Species            | NOAEL                                                                                      | Key Effect                                            | Reference |
|------------------|--------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| 2-Year Chronic   | Dog                | 0.2 mg/kg bw/day                                                                           | Red Blood Cell (RBC) Cholinesterase Inhibition (>20%) | [5]       |
| Developmental    | Rabbit             | 1.0 mg/kg bw/day                                                                           | Body Weight Depression                                | [5]       |
| Regulatory Value | Value              | Basis                                                                                      | Agency                                                | Reference |
| ADI              | 0.002 mg/kg bw/day | Based on the 0.2 mg/kg/day NOAEL from the chronic dog study with a 100-fold safety factor. | Food Safety Commission of Japan (FSCJ)                | [5]       |
| ARfD             | 0.003 mg/kg bw/day | Based on a NOAEL of 0.03 mg/kg bw from a human study with a 10-fold safety factor.         | Food Safety Commission of Japan (FSCJ)                | [5]       |

NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose.

## Experimental Protocols

Detailed protocols from the original safety assessment studies are not publicly available. The following sections describe generalized methodologies for key toxicological studies based on regulatory guidelines and information from study summaries.[\[1\]](#)[\[5\]](#)

### Animal Metabolism and Toxicokinetic Study (Rat)

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of **Isoxathion**.
- Test System: Male Wistar rats.[\[1\]](#)
- Methodology:
  - Test Substance: Carbon-14 labeled **Isoxathion** administered orally (e.g., 20-30 mg/kg).[\[1\]](#)
  - Sample Collection: Urine, feces, and expired air are collected at timed intervals (e.g., up to 96 hours post-dose).[\[1\]](#)
  - Distribution Analysis: At selected time points, animals are euthanized, and tissues (liver, kidney, blood, etc.) are collected. Whole-body autoradiography may be used to visualize the distribution of the radiolabel.[\[1\]](#)
  - Metabolite Profiling: Urine and feces samples are analyzed to identify and quantify metabolites.
  - Analytical Techniques: Radioactivity is measured using liquid scintillation counting. Metabolite identification is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or by comparing with authentic reference standards.

### Mandatory Visualization: General Workflow for a Rat Metabolism Study

[Click to download full resolution via product page](#)

*A generalized workflow for assessing the metabolism of a test chemical in rats.*

## Chronic Toxicity Study (Dog)

- Objective: To determine the long-term toxicity of **Isoxathion** and establish a No-Observed-Adverse-Effect Level (NOAEL).

- Test System: Beagle dogs (preferred non-rodent species).
- Methodology (Generalized):
  - Dose Administration: The test substance is administered daily, typically in gelatin capsules or mixed with food, for a period of 1-2 years.[\[5\]](#) At least three dose levels and a concurrent control group are used.
  - Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
  - Clinical Pathology: Blood and urine samples are collected at regular intervals (e.g., 3, 6, 12, 18, and 24 months) for hematology, clinical chemistry (including plasma and RBC cholinesterase activity), and urinalysis.
  - Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.

## Developmental Toxicity Study (Rabbit)

- Objective: To assess the potential of **Isoxathion** to cause adverse effects on the developing fetus.
- Test System: Pregnant rabbits (e.g., New Zealand White).
- Methodology (Generalized):
  - Dose Administration: The test substance is administered daily by oral gavage to groups of mated female rabbits during the period of major organogenesis.
  - Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout the study.
  - Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

## Toxicity of Metabolites

While the metabolic pathway has been elucidated, specific quantitative toxicity data (e.g., LD50 or IC50 values) for the primary metabolites of **Isoxathion**, including 3-hydroxy-5-phenylisoxazole and the **Isoxathion** oxon, are not readily available in the reviewed literature. However, it is well-established that for organothiophosphate insecticides, the corresponding oxon metabolite is a significantly more potent acetylcholinesterase inhibitor than the parent compound and is responsible for the majority of the observed neurotoxicity.<sup>[4]</sup> The hydrolysis product, 3-hydroxy-5-phenylisoxazole, is expected to have low toxicity as it is the product of a detoxification reaction and is rapidly conjugated for excretion.<sup>[3]</sup>

## Conclusion

**Isoxathion** is a moderately toxic organophosphate insecticide. Its toxicological profile is dominated by its action as an acetylcholinesterase inhibitor, a property that is significantly enhanced by its metabolic conversion to **Isoxathion** oxon. The primary route of detoxification is hydrolysis to 3-hydroxy-5-phenylisoxazole, which is subsequently conjugated and excreted. Toxicological studies have established a NOAEL of 0.2 mg/kg bw/day from a 2-year dog study, which has been used to derive an Acceptable Daily Intake (ADI) of 0.002 mg/kg bw/day.<sup>[5]</sup> While the main pathways of toxicity and metabolism are understood, a more detailed public database on the specific toxicity of its major metabolites and more detailed protocols of the pivotal regulatory studies would allow for a more comprehensive risk assessment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isoxathion | C13H16NO4PS | CID 29307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoxathion (Ref: SL 6711) [sitem.herts.ac.uk]
- 3. ISOXATHION | 18854-01-8 [chemicalbook.com]
- 4. Organophosphate - Wikipedia [en.wikipedia.org]

- 5. fsc.go.jp [fsc.go.jp]
- To cite this document: BenchChem. [Toxicological Profile of Isoxathion and its Metabolites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672642#toxicological-profile-of-isoxathion-and-its-metabolites>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)